molecular formula C21H20N6O2 B11013495 3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one

3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11013495
M. Wt: 388.4 g/mol
InChI Key: WLBXOFBFTGAYBI-UHFFFAOYSA-N
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Description

3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety, a piperidine ring, and a benzotriazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.

    Piperidine ring formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

    Benzotriazinone synthesis: The benzotriazinone structure can be formed by the cyclization of hydrazine derivatives with orthoesters or similar reagents.

    Coupling reactions: The final compound is obtained by coupling the benzimidazole, piperidine, and benzotriazinone intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzotriazinone structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation products: Oxidized derivatives of the benzimidazole and piperidine rings.

    Reduction products: Reduced benzotriazinone derivatives.

    Substitution products: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The piperidine ring can interact with neurotransmitter receptors, while the benzotriazinone structure may modulate enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole structures, such as albendazole and mebendazole.

    Piperidine derivatives: Compounds like piperidine itself and its derivatives, such as piperine.

    Benzotriazinone derivatives: Compounds with similar benzotriazinone structures, such as certain triazine-based drugs.

Uniqueness

The uniqueness of 3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one lies in its combination of three distinct heterocyclic moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

3-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C21H20N6O2/c28-19(13-27-21(29)15-5-1-2-6-16(15)24-25-27)26-11-9-14(10-12-26)20-22-17-7-3-4-8-18(17)23-20/h1-8,14H,9-13H2,(H,22,23)

InChI Key

WLBXOFBFTGAYBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CN4C(=O)C5=CC=CC=C5N=N4

Origin of Product

United States

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